Essramycin
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C14H12N4O2 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
5-methyl-2-phenacyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H12N4O2/c1-9-7-13(20)18-14(15-9)16-12(17-18)8-11(19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16,17) |
InChI 键 |
OFYCCAJFLXMBKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)C3=CC=CC=C3 |
同义词 |
essramycin |
产品来源 |
United States |
科学研究应用
Antiviral Applications
Essramycin has demonstrated significant antiviral properties, particularly against the Tobacco Mosaic Virus (TMV) and other phytopathogenic fungi. A recent study synthesized several derivatives of this compound, which were evaluated for their bioactivity. Notably, compounds 7e and 8f exhibited antiviral effects superior to ribavirin, a commonly used antiviral agent. The lead compound 7e was found to inhibit virus assembly and promote protein aggregation, indicating its potential as a novel antiviral agent in crop protection .
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Activity Against TMV | Inhibition Rate (%) | Comparison Agent |
|---|---|---|---|
| 7e | Yes | >50% | Ribavirin |
| 8f | Yes | >50% | Ningnanmycin |
Antibacterial Applications
This compound is recognized for its antibacterial activity against both Gram-positive and Gram-negative bacteria. It was isolated from Streptomyces sp. Merv8102 and has shown a minimum inhibitory concentration (MIC) ranging from 2 to 8 µg/mL against various bacterial strains . This broad-spectrum activity makes this compound a candidate for developing new antibiotics, especially in light of rising antibiotic resistance.
Table 2: Antibacterial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2-4 |
| Escherichia coli | 4-8 |
| Enterococcus faecium | 8 |
Agricultural Applications
The agricultural sector has begun exploring this compound's potential as a biopesticide due to its antifungal properties. Research indicates that this compound derivatives can effectively inhibit various phytopathogenic fungi, providing a sustainable alternative to chemical fungicides. Compound 5b , for instance, showed over 50% inhibition against multiple fungi at a concentration of 50 µg/mL .
Table 3: Fungicidal Activity of this compound Derivatives
| Compound | Fungal Species Tested | Inhibition Rate (%) |
|---|---|---|
| 5b | Fusarium spp. | >50% |
| Alternaria spp. | >50% | |
| Botrytis cinerea | >50% |
Case Studies
- Antiviral Properties : A study conducted by Tienan Wang et al. highlighted the synthesis of this compound derivatives that significantly outperformed traditional antiviral agents in inhibiting TMV, suggesting a promising avenue for agricultural applications .
- Antibacterial Efficacy : Research published in Nature documented the isolation of this compound and its effectiveness against various bacterial strains, paving the way for potential clinical applications in treating resistant infections .
准备方法
Strain Isolation and Fermentation Conditions
The original isolation of essramycin employed the marine-derived actinomycete Streptomyces sp. Merv8102, cultivated in a starch-casein broth medium. Key fermentation parameters included:
| Parameter | Specification |
|---|---|
| Medium Composition | Soluble starch 10 g/L, casein 0.3 g/L |
| Incubation Temperature | 28°C |
| Duration | 7 days |
| Aeration | 150 rpm agitation |
| pH | 7.2 (before sterilization) |
The culture broth (20 L) was extracted with ethyl acetate, yielding 3.2 g of crude extract after solvent evaporation.
Purification and Isolation
Chromatographic purification involved sequential steps:
- Silica gel column chromatography using CHCl₃-MeOH gradients (100:0 → 90:10)
- Sephadex LH-20 chromatography with MeOH-CH₂Cl₂ (1:1)
- Reversed-phase HPLC (C₁₈ column, MeOH-H₂O 65:35)
Final isolation produced 18 mg of pure this compound from 20 L culture. Structural elucidation through NMR (¹H, ¹³C, HSQC, HMBC) and HRESIMS confirmed the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.
Chemical Synthesis Approaches
Initial Synthetic Strategy (2010)
The first total synthesis by Chai et al. (2010) employed a two-step unprotected strategy:
Step 1: Formation of 3-Amino-1,2,4-triazole Intermediate
Reaction of aminoguanidine hydrochloride with ethyl benzoylacetate in ethanol under reflux (12 h) yielded 3-amino-5-phenyl-1,2,4-triazole (85% yield).
Step 2: Cyclocondensation
The triazole intermediate reacted with ethyl acetoacetate in acetic acid (reflux, 8 h) to form this compound. Key reaction parameters:
| Condition | Value |
|---|---|
| Temperature | 118°C (reflux) |
| Solvent | Glacial acetic acid |
| Reaction Time | 8 hours |
| Yield | 72% |
Despite structural identity with natural this compound (confirmed by ¹H/¹³C NMR, HRMS), the synthetic product showed no antibacterial activity (MIC >128 μg/mL vs natural 2-8 μg/mL).
Optimized Synthesis (2016)
Battaglia and Moody developed a shortened protocol using:
- Condensation of aminoguanidine with ethyl benzoylacetate (EtOH, Δ, 12 h)
- Direct cyclization with ethyl acetoacetate (AcOH, Δ, 6 h)
This method achieved comparable yields (70-75%) while reducing reaction steps.
Analytical Characterization Comparison
Critical differences between natural and synthetic this compound:
The identical spectral data but divergent bioactivity suggest potential conformational differences or undetected stereochemical factors.
Biological Activity and Synthetic Challenges
Antibacterial Profile
Natural this compound exhibits broad-spectrum activity:
| Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Bacillus subtilis | 4 |
| Escherichia coli | 8 |
The complete loss of activity in synthetic analogs remains unexplained, with hypotheses including:
Synthetic Limitations
常见问题
Q. What experimental design considerations are critical for studying Essramycin’s antimicrobial activity in vitro?
- Methodological Answer : Use a dose-response assay with standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and include both positive (e.g., vancomycin) and negative controls (solvent-only). Ensure minimum inhibitory concentration (MIC) values are calculated using serial dilutions (e.g., 2-fold) and validated against CLSI guidelines . Report raw data in tables with clear headings (e.g., "MIC Values Across Bacterial Strains") and include statistical variability (e.g., SEM) .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Employ HPLC-MS for purity assessment (≥95%) and NMR spectroscopy (¹H, ¹³C, DEPT-135) for structural confirmation. Cross-reference spectral data with published libraries (e.g., CAS SciFinder) and report retention times, solvent systems, and column specifications . For novel derivatives, include X-ray crystallography data if available .
Q. What are the best practices for analyzing contradictions in this compound’s cytotoxicity data across studies?
- Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., cell line variability, assay protocols). Use meta-analysis tools (e.g., RevMan) to compare IC₅₀ values and assess heterogeneity (I² statistic). Highlight methodological differences (e.g., MTT vs. resazurin assays) in a comparative table .
Q. How should researchers design studies to investigate this compound’s mechanism of action against multidrug-resistant pathogens?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with proteomic analysis (SILAC) to identify target pathways. Validate findings using gene knockout models (e.g., CRISPR-Cas9) and include time-kill curve assays to differentiate bactericidal vs. bacteriostatic effects .
Q. What statistical approaches are recommended for interpreting dose-dependent toxicity data in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons and report confidence intervals (95% CI). Avoid overinterpreting "significance" without power analysis .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve the translational relevance of this compound studies?
- Methodological Answer : Develop a compartmental model (e.g., NONMEM) using in vivo plasma concentration-time data and integrate MIC values to predict efficacy. Validate with Monte Carlo simulations (10,000 iterations) to estimate target attainment rates . Publish model parameters (e.g., Vd, Cl) in supplementary materials .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound analogs?
- Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding, metabolic stability) via LC-MS/MS pharmacokinetic studies. Use chemoinformatics tools (e.g., SwissADME) to optimize logP and PSA for improved tissue penetration .
Q. How should researchers optimize experimental protocols for studying this compound’s synergy with other antibiotics?
- Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For synergy confirmation, use time-lapse microscopy to visualize bacterial lysis dynamics. Report fractional effect (Fa) values in heatmaps .
Q. What ethical and methodological safeguards are critical for this compound studies involving animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Include sample size justifications (power analysis) and randomization protocols. Publish raw survival curves and histopathology data in open-access repositories .
Q. How can multi-omics approaches clarify this compound’s off-target effects in eukaryotic cells?
- Methodological Answer : Integrate RNA-seq , metabolomics (GC-MS), and phosphoproteomics to map off-target pathways. Use gene set enrichment analysis (GSEA) to identify overrepresented pathways (e.g., oxidative phosphorylation) and validate with siRNA knockdown .
Data Presentation Standards
- Tables : Format raw data in Word tables with Roman numerals (e.g., Table I) and footnotes explaining abbreviations .
- Figures : Use vector graphics (e.g., SVG) for dose-response curves and label axes with units (e.g., "Concentration (µg/mL)") .
- Supplementary Materials : Archive NMR spectra, crystallography data, and simulation scripts in FAIR-aligned repositories (e.g., Zenodo) .
Critical Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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